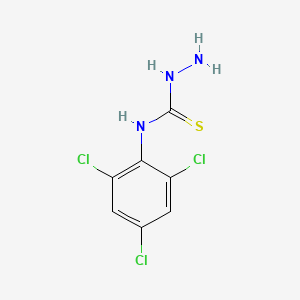

4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(2,4,6-trichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEREKAJLQANCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=S)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375296 | |

| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-89-9 | |

| Record name | N-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₃N₃S | [1][2] |

| Molecular Weight | 270.57 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [1][3] |

| SMILES String | NNC(=S)Nc1c(Cl)cc(Cl)cc1Cl | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 2,4,6-trichlorophenyl isothiocyanate with hydrazine hydrate. This method is a common and effective way to produce N-substituted thiosemicarbazides.

Experimental Procedure

Materials:

-

2,4,6-trichlorophenyl isothiocyanate

-

Hydrazine hydrate (99%)

-

Ethanol (absolute)

-

Diethyl ether

-

Distilled water

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and measuring cylinders

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.01 mol of 2,4,6-trichlorophenyl isothiocyanate in 30 mL of absolute ethanol.

-

To this solution, add 0.01 mol of 99% hydrazine hydrate dropwise while stirring continuously.

-

After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture at reflux for 2-3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water followed by a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

-

Determine the melting point and calculate the percentage yield.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Expected Data |

| FTIR (cm⁻¹) | ~3350-3150 (N-H stretching), ~1620 (N-H bending), ~1500 (C=S stretching), ~800-750 (C-Cl stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, NH), ~8.5 (s, 1H, NH), ~7.8 (s, 2H, Ar-H), ~4.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~138 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH) |

| Mass Spectrometry (m/z) | [M]⁺ at 269/271/273 (isotopic pattern for 3 Cl atoms) |

Experimental Protocols for Characterization

Melting Point: The melting point of the purified compound is determined using a calibrated melting point apparatus.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet of the sample by grinding a small amount of the compound with dry KBr.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in the positive ion mode.

Biological Significance

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6][7][8][9] The presence of the trichlorophenyl moiety in this compound may enhance its biological efficacy. Further research into the specific biological activities of this compound is warranted to explore its potential as a therapeutic agent. The general mechanism of action for some thiosemicarbazides involves the inhibition of enzymes like urease or their ability to chelate metal ions essential for microbial growth.[6]

Disclaimer: The experimental protocols and characterization data provided in this guide are representative and based on general chemical principles for the synthesis and analysis of thiosemicarbazide derivatives. Actual results may vary, and all experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, spectral characteristics, and potential biological activities, offering a valuable resource for researchers in the field.

Chemical Properties and Data

This compound is a solid organic compound.[1][2] Basic chemical information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₃N₃S | [1] |

| Molecular Weight | 270.57 g/mol | [1] |

| Appearance | Solid | [1][2] |

| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=C(C(=C1Cl)NNC(=S)N)Cl)Cl) | [1] |

Synthesis

General Experimental Protocol for the Synthesis of 4-Aryl-3-thiosemicarbazides

This protocol is based on established methods for analogous compounds and is expected to be applicable for the synthesis of the title compound.

Materials:

-

2,4,6-Trichlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

A solution of 2,4,6-trichlorophenyl isothiocyanate in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

An equimolar amount of hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is allowed to cool to room temperature, which may induce the precipitation of the product.

-

The solid product is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectral Data

Specific spectral data for this compound are not widely published. However, based on the known spectra of analogous thiosemicarbazide derivatives, the expected spectral characteristics can be predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound is noted as available in the PubChem database, although the raw data is not directly provided. Based on the functional groups present, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations (from -NH₂ and -NH- groups) |

| ~1600 | N-H bending vibrations |

| ~1500 | C=S stretching vibration (thiourea band) |

| ~1300 | C-N stretching vibrations |

| 800-600 | C-Cl stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the thiosemicarbazide moiety. The aromatic region would likely display a singlet for the two equivalent protons on the trichlorophenyl ring. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts could be concentration-dependent and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the trichlorophenyl ring and a characteristic signal for the C=S carbon in the downfield region (typically >180 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.57 g/mol ), along with isotopic peaks characteristic of the three chlorine atoms. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SH, and cleavage of the thiosemicarbazide chain.

Potential Biological Activities

While no specific biological studies have been reported for this compound, the broader class of thiosemicarbazide derivatives is well-known for a wide range of biological activities. The presence of the trichlorophenyl moiety may confer or enhance certain properties.

Antimicrobial and Antifungal Activity

Thiosemicarbazides and their derivatives have been extensively investigated for their antibacterial and antifungal properties. The presence of halogens on the phenyl ring has been shown in some cases to enhance this activity. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxic Activity

Many thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase. It is conceivable that this compound or its derivatives could also possess cytotoxic properties.

General Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound is a halogenated aryl thiosemicarbazide with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The predicted biological activities, particularly antimicrobial and cytotoxic effects, warrant further experimental validation to explore its therapeutic potential. Researchers are encouraged to use the provided general protocols as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide on 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, making them promising candidates in drug discovery. This technical guide focuses on the molecular structure, synthesis, and potential biological relevance of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide. While specific experimental data for this particular analog is limited in publicly available literature, this document compiles representative data from closely related structures to provide a comprehensive overview for research and development purposes. The methodologies for synthesis and characterization, along with a hypothesized signaling pathway based on the known mechanisms of thiosemicarbazide derivatives, are presented to guide future research endeavors.

Molecular Structure and Properties

This compound possesses a core thiosemicarbazide scaffold substituted with a 2,4,6-trichlorophenyl group. This substitution pattern is expected to significantly influence its physicochemical properties and biological activity.

Table 1: Molecular Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Formula | C₇H₆Cl₃N₃S | PubChem[1] |

| Molecular Weight | 270.57 g/mol | Sigma-Aldrich[2] |

| SMILES String | C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)NN | PubChem[1] |

| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Appearance | Solid (predicted) | CymitQuimica[3] |

Synthesis and Characterization

While a specific protocol for this compound is not detailed in the available literature, a general and widely adopted method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate.

General Experimental Protocol for Synthesis

A common synthetic route involves the nucleophilic addition of hydrazine to an isothiocyanate.[4]

Reaction Scheme:

Materials:

-

2,4,6-Trichlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve 2,4,6-trichlorophenyl isothiocyanate in a suitable solvent such as ethanol.

-

Slowly add a stoichiometric equivalent of hydrazine hydrate to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Hypothetical Data Based on Analogs)

Due to the absence of specific spectral data for this compound, the following tables present expected characteristic peaks based on data from similar thiosemicarbazide derivatives.[5][6]

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5 - 10.5 | Singlet | NH (thioamide) |

| ~8.0 - 8.5 | Singlet | NH (hydrazine) |

| ~7.5 - 7.8 | Singlet | Ar-H |

| ~4.5 - 5.0 | Broad Singlet | NH₂ |

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~180 - 185 | C=S (thiocarbonyl) |

| ~130 - 140 | Ar-C (substituted) |

| ~125 - 130 | Ar-C (unsubstituted) |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| ~270 | [M]⁺ (Molecular Ion) |

| Fragments | Corresponding to the loss of NH₂, CS, and fragmentation of the trichlorophenyl ring. |

Potential Biological Activity and Signaling Pathway

Thiosemicarbazide derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[7][8] The presence of the trichlorophenyl moiety may enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.

Postulated Mechanism of Action

Based on studies of related compounds, the biological activity of thiosemicarbazides is often attributed to their ability to chelate metal ions essential for enzymatic functions or to inhibit key enzymes directly. For instance, some thiosemicarbazones have been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and repair in both microbial and cancer cells.[7]

Hypothetical Signaling Pathway: Inhibition of Fungal Growth

Given the known antifungal properties of many thiosemicarbazide derivatives, a plausible mechanism of action could involve the disruption of essential fungal cellular processes. One such target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, a process vital for fungal viability.[9]

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic experimental workflow is proposed.

Conclusion

References

- 1. This compound | C7H6Cl3N3S | CID 2760688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]

- 9. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide. While specific experimental data for this exact compound is not extensively available in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related thiosemicarbazide derivatives. It also details the standard experimental protocols for obtaining and interpreting the spectral data.

Chemical Structure and Properties

This compound is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities, including potential applications in drug development. The molecular structure consists of a 2,4,6-trichlorophenyl ring attached to the N4 position of a thiosemicarbazide backbone.

Molecular Formula: C₇H₆Cl₃N₃S

Molecular Weight: 270.57 g/mol

Appearance: Expected to be a solid.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound, based on characteristic values for similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400 - 3300 | Asymmetric and symmetric stretching |

| N-H (amide) | 3300 - 3100 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| N-H | 1650 - 1550 | Bending |

| C=S (thiourea) | 1400 - 1200 and 850 - 700 | Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Note: The presence of multiple N-H groups will likely result in several overlapping bands in the 3400-3100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (amide) | 9.0 - 11.0 | Singlet | 1H |

| NH (amide) | 8.0 - 9.5 | Singlet | 1H |

| Aromatic CH | 7.0 - 8.0 | Singlet or Multiplet | 2H |

| NH₂ (amine) | 4.0 - 5.5 | Broad Singlet | 2H |

Note: Chemical shifts of N-H protons can be broad and their positions can vary depending on solvent and concentration.

¹³C NMR (Expected Chemical Shifts in DMSO-d₆)

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | 170 - 185 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-N | 135 - 150 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the thiocarbonyl group is expected to result in characteristic absorption bands.

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol/Methanol | ~250 - 280 | π → π* (aromatic system) |

| ~300 - 340 | n → π* (thiocarbonyl group) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FTIR Spectroscopy

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Perkin-Elmer Spectrum Two FT-IR spectrometer or a similar instrument is used.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in an NMR tube.

-

Instrumentation: A Bruker Avance spectrometer (e.g., 300 MHz or 400 MHz) or an equivalent instrument is used.[1][2]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at ~2.50 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at ~39.5 ppm).

-

-

Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A Perkin-Elmer Lambda 950 UV-Vis-near-IR spectrophotometer or a similar dual-beam instrument is used.[1]

-

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent.

-

Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is determined from the spectrum.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of thiosemicarbazide derivatives.

References

Solubility Profile of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile, a general experimental protocol for its determination, and a prospective synthesis workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| e.g., Ethanol | |||

| e.g., Methanol | |||

| e.g., Acetone | |||

| e.g., Dichloromethane | |||

| e.g., Toluene | |||

| e.g., Water |

Note: The absence of data highlights a knowledge gap for this specific compound and presents an opportunity for further research.

Theoretical Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." The molecular structure of this compound, which consists of a nonpolar trichlorophenyl ring and a polar thiosemicarbazide group, suggests a varied solubility profile.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar thiosemicarbazide group (-NH-NH-C(=S)-NH2), capable of hydrogen bonding, would suggest some solubility in polar protic solvents. However, the large, nonpolar, and hydrophobic 2,4,6-trichlorophenyl group is expected to significantly limit its aqueous solubility. Solubility in alcohols like methanol and ethanol is likely to be higher than in water.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character imparted by the trichlorinated phenyl ring suggests that the compound will exhibit some solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, DMSO): These solvents are often good candidates for dissolving compounds with both polar and nonpolar functionalities. It is anticipated that this compound would show reasonable solubility in such solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a general experimental procedure for the quantitative determination of the solubility of a crystalline solid like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected solvent

-

Conical flask with stopper

-

Thermostatic water bath or heating mantle with temperature control

-

Analytical balance

-

Pre-weighed evaporation dish or watch glass

-

Pipette

-

Filtration apparatus (e.g., syringe filter)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. It is critical to avoid transferring any solid particles.

-

To ensure the removal of any suspended microcrystals, filter the withdrawn sample, for instance, by using a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Synthesis Workflow

The synthesis of this compound typically follows a standard procedure for the preparation of 4-aryl-3-thiosemicarbazides. The key reaction is the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate.

Caption: Synthesis of this compound.

An In-depth Technical Guide on 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

CAS Number: 206761-89-9[1]

This technical guide provides a comprehensive overview of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide leverages information on closely related thiosemicarbazide derivatives to present a thorough technical summary, including synthesis, potential biological activities, and hypothetical mechanisms of action.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its basic properties can be derived from its chemical structure and data available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 206761-89-9 | [1] |

| Molecular Formula | C₇H₆Cl₃N₃S | [1] |

| Molecular Weight | 270.57 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Synthesis

Proposed Synthetic Pathway

A plausible synthetic route for this compound is the reaction of 2,4,6-trichlorophenylhydrazine with a source of thiocarbonyl, such as ammonium thiocyanate or by reacting hydrazine hydrate with 2,4,6-trichlorophenyl isothiocyanate.

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocols (General Procedures for Analogs)

Synthesis of 4-Aryl-3-thiosemicarbazides from Aryl Isothiocyanates:

This protocol is adapted from the general synthesis of 1,4-disubstituted thiosemicarbazides.

-

Materials:

-

Appropriate aryl isothiocyanate (e.g., 2,4,6-trichlorophenyl isothiocyanate) (1 equivalent)

-

Hydrazine hydrate (1-1.2 equivalents)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve the aryl isothiocyanate in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, or the product can be precipitated by adding water.

-

Collect the solid product by filtration, wash with cold ethanol or water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Potential Biological Activities

While no specific biological activity data has been published for this compound, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. The data presented below is for structurally related compounds containing a chlorophenyl moiety.

Table of Biological Activities for Related Thiosemicarbazide Derivatives

| Compound/Derivative | Activity Type | Organism/Cell Line | Quantitative Data (MIC, IC₅₀, LC₅₀) | Reference |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Antibacterial | Staphylococcus aureus | MIC: 1.95 µg/mL | [2] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Anthelmintic | Rhabditis sp. | LC₅₀: 14.77 mg/mL | [2] |

| Thiosemicarbazide with a meta-chlorophenyl substituent | Antifungal | Trichophyton rubrum | MIC: 62.5 µg/mL | [3] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | MIC: 6.25 µg/mL | [4] |

| 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | Cytotoxicity | MKN74 (gastric cancer) | IC₅₀: 137.38 µM | [5] |

| 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | Cytotoxicity | BJ (normal fibroblasts) | IC₅₀: 631.45 µM | [5] |

Postulated Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, thiosemicarbazones, which are closely related derivatives, are known to exert their biological effects through various mechanisms, including the chelation of metal ions essential for enzymatic activity and the induction of oxidative stress. One such pathway that has been implicated for thiosemicarbazones is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Hypothetical Signaling Pathway: Induction of Ferroptosis

The following diagram illustrates a hypothetical signaling pathway by which a thiosemicarbazide derivative could induce ferroptosis, based on the known mechanisms of related compounds.

Caption: Hypothetical ferroptosis induction pathway by a thiosemicarbazide derivative.

Experimental Protocols for Biological Assays (General)

The following are generalized protocols for assessing the biological activities of novel compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at the optimal temperature for the specific bacteria for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this molecule is limited, the available information on related thiosemicarbazide derivatives suggests that it may possess notable biological activities. Further research is warranted to elucidate its precise synthetic protocols, biological profile, and mechanism of action. The experimental designs and hypothetical pathways presented in this guide offer a foundational framework for future investigations into this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]

- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The functional versatility of the thiosemicarbazide moiety (R-NH-CS-NH-NH2) allows for diverse chemical modifications, leading to a vast chemical space for drug discovery. Theoretical and computational studies play a pivotal role in navigating this space by providing insights into the structural, electronic, and pharmacokinetic properties of these derivatives, thereby guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth overview of the theoretical approaches used to study thiosemicarbazide derivatives, complemented by relevant experimental protocols and quantitative data.

Core Theoretical Concepts and Methodologies

The theoretical investigation of thiosemicarbazide derivatives predominantly relies on quantum chemical calculations and molecular modeling techniques. These methods are instrumental in elucidating the fundamental properties that govern the biological activity of these compounds.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to understand the electronic structure and reactivity of thiosemicarbazide derivatives.[1][2] Common levels of theory include B3LYP with basis sets such as 6-31G* or 6-31+G(d,p).[3][4] These calculations yield crucial parameters that are often correlated with experimental findings.

Key calculated parameters include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

-

Mulliken Atomic Charges: These charges provide insight into the distribution of electrons within the molecule and can identify potential sites for electrophilic and nucleophilic attack.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to predict reactive sites for intermolecular interactions.

-

Non-Linear Optical (NLO) Properties: Some studies explore the NLO properties of thiosemicarbazide derivatives, which are relevant for materials science applications.[5]

Molecular Modeling and Docking:

Molecular modeling techniques are employed to simulate the interaction of thiosemicarbazide derivatives with biological macromolecules, such as enzymes or DNA. Molecular docking is a key computational tool used to predict the binding mode and affinity of a ligand to a receptor.[6] This information is crucial for understanding the mechanism of action and for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[1] By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives.

Data Presentation: Summarized Quantitative Data

The following tables summarize key quantitative data from various theoretical and experimental studies on thiosemicarbazide derivatives.

Table 1: Calculated Quantum Chemical Parameters for Selected Thiosemicarbazide Derivatives. [3]

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |

| 4-phenyl-thiosemicarbazide | -6.231 | -1.238 | 4.993 | 4.58 |

| 4-allyl-thiosemicarbazide | -6.412 | -0.924 | 5.488 | 4.21 |

Data obtained from calculations using the B3LYP/6-31G method.*[3]

Table 2: Experimental and Calculated Lipophilicity (logP) of Thiosemicarbazide Derivatives. [7]

| Compound | Experimental logPHPLC | Calculated logP (XlogP3) | Calculated logP (XlogP2) |

| 4-benzoylthiosemicarbazide 1 | 1.25 | 1.32 | 1.15 |

| 4-benzoylthiosemicarbazide 2 | 1.78 | 1.85 | 1.68 |

| 4-arylthiosemicarbazide 11 | 2.15 | 2.30 | 2.21 |

| 4-arylthiosemicarbazide 12 | 2.68 | 2.83 | 2.74 |

For 4-benzoylthiosemicarbazides, a high correlation was observed with the XlogP3 algorithm, while for 4-arylthiosemicarbazides, the XlogP2 parameter showed a stronger correlation with experimental data.[7]

Table 3: In Vitro Biological Activity of Selected Thiosemicarbazide Derivatives.

| Compound | Biological Activity | Target Organism/Cell Line | IC50 / MIC (µM or µg/mL) | Reference |

| Compound 6b | Carbonic Anhydrase Inhibition (hCA II) | Human Carbonic Anhydrase II | 0.31 nM (Ki) | [8] |

| Compound 5 | Cytotoxicity | HuTu80 (duodenal carcinoma) | 13.36 µM | [8] |

| Compound 11 | Antitubercular | Mycobacterium bovis | 0.39 µg/mL | [9][10] |

| Compound Kp-9 | Antimalarial | Plasmodium falciparum | 0.29 µg/mL | [11] |

| Compound 3a | Anthelmintic | Rhabditis sp. | 14.77 mg/mL (LC50) | [12] |

| Compound B24 | MAO-A Inhibition | Monoamine Oxidase A | >50% inhibition at 10-4 M | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both theoretical predictions and experimental findings.

General Synthesis of Thiosemicarbazone Derivatives:

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[9][10][14][15]

-

Dissolution: Dissolve equimolar amounts of the substituted thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as methanol or ethanol.[9][14]

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.[16][17]

-

Reaction: The mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[14][16] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]

-

Isolation and Purification: Upon completion, the product is often precipitated by cooling or pouring the mixture into crushed ice.[17] The solid product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.[16]

Characterization Techniques:

The synthesized compounds are characterized using various spectroscopic methods to confirm their structure and purity.[4][5][9]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=N stretching vibrations.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N): To elucidate the detailed molecular structure.[4][18]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement in the solid state.[5][9]

In Vitro Biological Evaluation:

-

Antimicrobial Activity (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[12] A serial dilution of the compounds is prepared in a liquid growth medium in microtiter plates, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

-

Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.[13] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added, which is converted to formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the theoretical and experimental study of thiosemicarbazide derivatives.

Caption: A typical workflow for the design and evaluation of thiosemicarbazide derivatives.

Caption: A simplified diagram of enzyme inhibition by a thiosemicarbazide derivative.

Caption: Logical relationships influencing the biological activity of thiosemicarbazides.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel series of thiosemicarbazone drugs: from synthesis to structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

- 17. jocpr.com [jocpr.com]

- 18. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]

The Discovery and Evolution of Thiosemicarbazides: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Biological Significance of Novel Thiosemicarbazide Compounds for Researchers, Scientists, and Drug Development Professionals.

The thiosemicarbazide scaffold, a unique structural motif characterized by a hydrazine group attached to a thiourea moiety, has been a cornerstone in medicinal chemistry for nearly a century. Its derivatives, particularly thiosemicarbazones, have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs and a vast library of compounds with potential therapeutic applications. This technical guide delves into the core aspects of thiosemicarbazide chemistry, from their initial discovery to their diverse mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.

A Rich History: From Tuberculosis to Viral Infections

The journey of thiosemicarbazide compounds in medicine began in the mid-20th century. A pivotal moment was the work of Gerhard Domagk, a Nobel laureate, who investigated thiosemicarbazones for their antitubercular properties.[1][2] This research was spurred by the earlier discovery of the antitubercular activity of thiosemicarbazide in vitro by Peak and co-workers in 1944.[3] Domagk's efforts led to the development of Thioacetazone, one of the early drugs used in the treatment of tuberculosis.[1][4]

Following their success against bacterial infections, the antiviral potential of this class of compounds was unveiled. In the 1960s, methisazone emerged as an antiviral drug with promising activity against poxviruses, including the variola virus that causes smallpox.[5][6][7][8] This discovery solidified the importance of the thiosemicarbazone scaffold in the development of antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of thiosemicarbazide and its derivatives is generally straightforward, contributing to their widespread investigation. The parent thiosemicarbazide can be synthesized through the reaction of hydrazine hydrate with carbon disulfide.[9] Substituted thiosemicarbazides are commonly prepared by the reaction of various isothiocyanates with hydrazine hydrate.[10][11]

The most common and versatile class of thiosemicarbazide derivatives, the thiosemicarbazones, are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6][12][13][14] This modular nature of the synthesis allows for the creation of large libraries of compounds with diverse structural features, facilitating extensive structure-activity relationship (SAR) studies.

Diverse Biological Activities and Mechanisms of Action

Thiosemicarbazide derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and antiparasitic activities.[5][12][15][16][17][18] Their mechanisms of action are often multifaceted and can vary depending on the specific structural modifications of the molecule.

Anticancer Activity

The anticancer properties of thiosemicarbazones are among the most extensively studied.[14][16][19][20] Several key mechanisms have been elucidated:

-

Ribonucleotide Reductase (RR) Inhibition: Many thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[21][22] By chelating the iron cofactor in the R2 subunit of the enzyme, they prevent the conversion of ribonucleotides to deoxyribonucleotides, thereby halting cell proliferation.[21] Triapine is a notable example of an RR-inhibiting thiosemicarbazone that has undergone clinical trials.

-

Topoisomerase II Inhibition: Certain thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][15][16][23] This inhibition leads to DNA damage and ultimately triggers apoptosis.

-

Induction of Apoptosis: Thiosemicarbazones can induce programmed cell death through various pathways.[16][24] One significant mechanism involves the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes, leading to oxidative stress and triggering the mitochondrial apoptosis pathway.[4][25]

-

Chelation of Biologically Important Metals: The ability to chelate metal ions like iron and copper is central to the biological activity of many thiosemicarbazones.[26][27] This chelation can disrupt essential metabolic processes within cancer cells that are dependent on these metals.

Antifungal Activity

Thiosemicarbazones have also demonstrated significant antifungal activity against a range of pathogenic fungi.[5][7][17][27][28][29][30][31][32][33][34] Their proposed mechanisms of action include the disruption of fungal cell membrane function and the inhibition of protein synthesis.[15][16] Metal complexes of thiosemicarbazones often exhibit enhanced antifungal potency compared to the free ligands.[5][28]

Other Biological Activities

Beyond their anticancer and antifungal properties, thiosemicarbazide derivatives have been investigated for a multitude of other therapeutic applications. These include their potential as antibacterial agents, often targeting DNA gyrase and topoisomerase IV, and as inhibitors of enzymes like tyrosinase, which is involved in melanin production.[10][12][16][21][26][28]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of novel thiosemicarbazide compounds from various studies.

Table 1: Anticancer Activity of Novel Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1d | HCT116 p53+/+ | 0.01 ± 0.00 | [23] |

| 3c | HCT116 p53+/+ | 0.02 ± 0.01 | [23] |

| DM(tsc)T | PC-3 | 2.64 ± 0.33 | [24] |

| Compound 5 | A549 | 4.30 ± 0.61 (µg/mL) | [35] |

| Compound 6 | A549 | 5.50 ± 2.12 (µg/mL) | [35] |

| 3-MBTSc | B16-F0 | 2.82 (µg/mL) | [36] |

| 4-NBTSc | EAC | 2.80 (µg/mL) | [36] |

Table 2: Antifungal and Antimycobacterial Activity of Novel Thiosemicarbazide Derivatives

| Compound | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | C. cladosporioides | 5.79 (MIC50, µM) | [31] |

| Compound 3 | C. cladosporioides | 2.00 (MIC50, µM) | [31] |

| Compound 6 | T. mentagrophytes | ≤ 125 | [32] |

| Compound 11 | T. mentagrophytes | ≤ 125 | [32] |

| Compound 22 | M. bovis | 3.12 | [12] |

Table 3: Tyrosinase Inhibitory Activity of Novel Thiosemicarbazone Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Thio-1 | Mushroom Tyrosinase | 0.42 (mM) | [26] |

| Thio-2 | Mushroom Tyrosinase | 0.35 (mM) | [26] |

| 4-hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | 0.76 | [10] |

Key Experimental Protocols

This section provides an overview of standard methodologies for the synthesis and biological evaluation of thiosemicarbazide compounds.

General Synthesis of 4-Aryl Thiosemicarbazones

A common method for the synthesis of 4-aryl thiosemicarbazones involves the condensation of a 4-arylthiosemicarbazide with an appropriate aldehyde.[17]

Materials:

-

4-Arylthiosemicarbazide

-

Substituted benzaldehyde derivative

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve the 4-arylthiosemicarbazide in ethanol.

-

Add the substituted benzaldehyde derivative and a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 1-3 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol-DMF).[17]

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][29][37]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Thiosemicarbazide compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiosemicarbazide compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[29]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[7][33][34]

Materials:

-

Fungal strain

-

Appropriate broth medium (e.g., RPMI-1640)

-

Thiosemicarbazide compound stock solution

-

96-well microplate

-

Incubator

Procedure:

-

Prepare serial dilutions of the thiosemicarbazide compound in the 96-well plate.

-

Add a standardized inoculum of the fungal strain to each well.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.[7][33]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to thiosemicarbazide compounds.

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.

References

- 1. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. medium.com [medium.com]

- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemmethod.com [chemmethod.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism studies of thiosemicarbazone inhibition on human topoisomerase IIα | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 23. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiosemicarbazones as inhibitors of tyrosinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Thiosemicarbazones with tyrosinase inhibitory activity | CoLab [colab.ws]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. jocpr.com [jocpr.com]

- 30. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review | Bentham Science [eurekaselect.com]

- 35. benchchem.com [benchchem.com]

- 36. texaschildrens.org [texaschildrens.org]

- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted Thiosemicarbazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiosemicarbazides represent a versatile class of compounds characterized by the reactive H₂N-NH-C(=S)-NHR scaffold. Their inherent ability to act as potent metal-chelating agents has positioned them as privileged structures in medicinal chemistry.[1][2] The functional diversity and tunable physicochemical properties of these molecules have led to the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects.[1][3][4][5] Understanding the core physicochemical properties of this class is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles in drug discovery and development.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted thiosemicarbazides, detailed experimental protocols for their determination, and a visualization of their synthesis and relevant biological pathways.

Core Physicochemical Properties

The biological fate and efficacy of a substituted thiosemicarbazide are intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity, acidity, solubility, and thermal stability govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity (logP)

Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug molecule's ability to cross biological membranes. For thiosemicarbazide derivatives, this property is heavily influenced by the nature of the substituent on the N4 position. The lipophilicity of these compounds is often determined experimentally using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

Acidity (pKa)

The thiosemicarbazide moiety contains several ionizable protons, and its acidity (pKa) influences the molecule's charge state at physiological pH. This, in turn, affects its solubility, receptor binding, and membrane permeability. The pKa of the parent thiosemicarbazide is approximately 12.8, indicating it is a weak acid. Substituents on the aryl ring can significantly alter this value.

Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. The solubility of substituted thiosemicarbazides is dependent on the interplay of the polar thiosemicarbazide core and the lipophilic nature of the substituents.

Melting Point and Thermal Stability

The melting point and thermal stability, often assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are important indicators of a compound's purity and stability under various conditions.[7][8]

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a selection of substituted thiosemicarbazides and their closely related thiosemicarbazone derivatives, compiled from various studies.

Table 1: Lipophilicity and Molecular Properties of Selected 4-Arylthiosemicarbazides

| Compound ID | Substituent (R) | logP (Calculated) | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Reference |

| 1 | Phenyl | 1.35 | 167.23 | 3 | 3 | 81.19 | [9] |

| 2 | 4-Chlorophenyl | 2.04 | 201.67 | 3 | 3 | 81.19 | [9] |

| 3 | 4-Fluorophenyl | 1.54 | 185.22 | 3 | 3 | 81.19 | [9] |

| 4 | 4-Bromophenyl | 2.21 | 246.12 | 3 | 3 | 81.19 | [9] |

| 5 | 4-Nitrophenyl | 1.33 | 212.22 | 5 | 3 | 127.02 | [9] |

| 6 | 4-Methylphenyl | 1.78 | 181.25 | 3 | 3 | 81.19 | [9] |

| 7 | 3-Trifluoromethylphenyl | 2.45 | 235.22 | 3 | 3 | 94.01 | [9] |

Note: TPSA refers to the Topological Polar Surface Area.

Table 2: Experimental Physicochemical Data for Selected Thiosemicarbazone Derivatives

| Compound | Melting Point (°C) | Yield (%) | Experimental logP (RP-HPLC) | Reference |

| (E)-1-(3-fluorobenzylidene)thiosemicarbazide | 185-186 | 30% | - | [6] |

| (E)-1-(4-nitrobenzylidene)thiosemicarbazide | 236-237 | 33% | - | [6] |

| 4-benzoyl-1-formylthiosemicarbazide | - | - | 0.90 | [4] |

| 4-phenylthiosemicarbazide | - | - | 1.15 | [4] |

| 4-cyclohexylthiosemicarbazide | - | - | 2.07 | [4] |

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific research. This section provides protocols for the synthesis and physicochemical characterization of substituted thiosemicarbazides.

Synthesis of 4-Aryl-Substituted Thiosemicarbazides

This protocol describes a general and widely used method for the synthesis of 4-aryl-substituted thiosemicarbazides.

Materials:

-

Aryl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature or under gentle reflux.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure 4-aryl-substituted thiosemicarbazide.[10]

Determination of Lipophilicity (logP) by RP-HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

RP-18 chromatographic column.

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

A series of standards with known logP values (e.g., aniline, benzene, toluene).

Procedure:

-

Prepare a series of mobile phases with varying methanol-water compositions (e.g., 50:50, 60:40, 70:30 v/v).

-

Dissolve the synthesized thiosemicarbazide derivatives and standard compounds in the mobile phase.

-

Inject each sample onto the RP-18 column and record the retention time.

-

Calculate the retention factor (k) for each compound at each mobile phase composition.

-

Determine the logarithm of the retention factor (logk).

-

Extrapolate the logk values to 100% water to obtain the chromatographic lipophilicity index (logkw).[4]

-

Create a calibration curve by plotting the known logP values of the standards against their determined logkw values.

-

Use the calibration curve to determine the experimental logP of the thiosemicarbazide derivatives from their logkw values.[4]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the compound or analyze as a thin film.

-

Analysis: Record the spectrum and identify characteristic peaks. Key vibrations include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C=N stretching (for thiosemicarbazones, around 1600 cm⁻¹).[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Analysis:

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Synthesis Workflow

Caption: Synthetic pathway for substituted thiosemicarbazones.

Physicochemical Characterization Workflow

Caption: Workflow for physicochemical characterization.

Biological Action: Inhibition of Ribonucleotide Reductase

Many thiosemicarbazide derivatives, particularly in their thiosemicarbazone form, exhibit anticancer activity by inhibiting ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis.[1][3][13]

Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazones.

Biological Action: Induction of Ferroptosis

Recent studies have implicated some thiosemicarbazone derivatives in the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[5][14]

Caption: Induction of Ferroptosis by thiosemicarbazones.

Conclusion